molecular formula C19H23NO4 B11515160 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol

Cat. No.: B11515160
M. Wt: 329.4 g/mol
InChI Key: KODKHELZSJNQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidants like KMnO4 or PCC, while reduction could use NaBH4 or LiAlH4.

      Major Products: The products formed depend on the specific reaction. For instance, reduction could yield the corresponding tetrahydroisoquinoline or its derivatives.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its diverse biological activities.

      Biology: It may serve as a lead compound for developing new anti-inflammatory or anti-cancer agents.

      Industry: Its derivatives could find applications in pharmaceuticals or agrochemicals.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects depends on its specific targets.
    • Molecular pathways involved may include interactions with receptors, enzymes, or cellular signaling pathways.
  • Comparison with Similar Compounds

    Remember that this compound’s applications and properties are continually explored, and ongoing research may reveal additional insights

    Properties

    Molecular Formula

    C19H23NO4

    Molecular Weight

    329.4 g/mol

    IUPAC Name

    4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol

    InChI

    InChI=1S/C19H23NO4/c1-4-24-16-10-13(5-6-15(16)21)19-14-11-18(23-3)17(22-2)9-12(14)7-8-20-19/h5-6,9-11,19-21H,4,7-8H2,1-3H3

    InChI Key

    KODKHELZSJNQSI-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=C(C=CC(=C1)C2C3=CC(=C(C=C3CCN2)OC)OC)O

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.